S-Glutaryldihydrolipoamide

描述

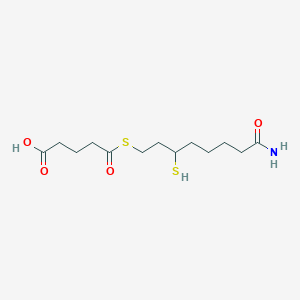

Structure

3D Structure

属性

分子式 |

C13H23NO4S2 |

|---|---|

分子量 |

321.5 g/mol |

IUPAC 名称 |

5-(8-amino-8-oxo-3-sulfanyloctyl)sulfanyl-5-oxopentanoic acid |

InChI |

InChI=1S/C13H23NO4S2/c14-11(15)5-2-1-4-10(19)8-9-20-13(18)7-3-6-12(16)17/h10,19H,1-9H2,(H2,14,15)(H,16,17) |

InChI 键 |

PWTIHZUSTBSVGF-UHFFFAOYSA-N |

规范 SMILES |

C(CCC(=O)N)CC(CCSC(=O)CCCC(=O)O)S |

物理描述 |

Solid |

产品来源 |

United States |

Biochemical Pathways Involving S Glutaryldihydrolipoamide

Central Role in Lysine (B10760008) Degradation Pathway

The primary and most well-defined role of S-Glutaryldihydrolipoamide is within the mitochondrial pathway for L-lysine degradation. nih.govresearchgate.net This multi-step process breaks down lysine, an essential amino acid that cannot be synthesized by the human body, into intermediates that can enter the tricarboxylic acid (TCA) cycle. mhmedical.com

The journey of lysine catabolism converges with that of tryptophan to produce a common intermediate: 2-oxoadipate (also known as α-ketoadipate). nih.govorpha.net This six-carbon α-keto acid is the direct precursor for the synthesis of this compound. The conversion is catalyzed by the 2-oxoadipate dehydrogenase complex (OADHc) , a sophisticated molecular machine. nih.govfoodb.camdpi.com

The reaction mechanism involves the E1 component of the complex (2-oxoadipate dehydrogenase) which decarboxylates 2-oxoadipate. mhmedical.commdpi.com The resulting glutaryl group is then transferred to the lipoamide (B1675559) cofactor covalently bound to the E2 component (dihydrolipoamide succinyltransferase), forming this compound. foodb.capsu.edunih.gov This reaction is an irreversible oxidative decarboxylation. mhmedical.commdpi.com

Interestingly, the OADHc shares its E2 (dihydrolipoamide succinyltransferase) and E3 (dihydrolipoamide dehydrogenase) components with the 2-oxoglutarate dehydrogenase complex (OGDHc), a key enzyme of the TCA cycle. mdpi.comnih.govmicropublication.org This sharing of subunits suggests a close regulatory and functional linkage between lysine degradation and central mitochondrial metabolism. nih.govbiorxiv.org

Once formed, this compound does not accumulate. The glutaryl moiety is promptly transferred from the dihydrolipoamide (B1198117) arm of the E2 component to Coenzyme A (CoA). psu.edunih.gov This reaction, also catalyzed by the dihydrolipoamide succinyltransferase (E2) component of the OADHc, yields glutaryl-CoA and a reduced dihydrolipoamide. psu.edukegg.jp The E3 component then re-oxidizes the dihydrolipoamide, transferring electrons to NAD+ to form NADH, which can be used in the electron transport chain for ATP synthesis. mdpi.com

The glutaryl-CoA produced is then further metabolized in the lysine degradation pathway. It is oxidatively decarboxylated by the enzyme glutaryl-CoA dehydrogenase to form crotonyl-CoA, which is subsequently converted into two molecules of acetyl-CoA. orpha.netnih.gov These acetyl-CoA molecules can then enter the TCA cycle to generate a significant amount of ATP, highlighting the energy-yielding nature of this pathway. nih.gov

| Step | Substrate | Product | Enzyme/Complex | Enzyme Commission (EC) Number |

|---|---|---|---|---|

| Formation | 2-Oxoadipate | This compound | 2-Oxoadipate Dehydrogenase Complex (OADHc) - E1 component | 1.2.4.- |

| Conversion | This compound | Glutaryl-CoA | 2-Oxoadipate Dehydrogenase Complex (OADHc) - E2 component (Dihydrolipoamide S-Succinyltransferase) | 2.3.1.61 |

| Further Metabolism | Glutaryl-CoA | Crotonyl-CoA | Glutaryl-CoA Dehydrogenase (GCDH) | 1.3.8.6 |

Interconnections with Broader Amino Acid Metabolism

The pathway involving this compound is not isolated but is networked with the catabolism of other amino acids, primarily through shared intermediates and enzymatic machinery.

The catabolism of L-tryptophan, another essential amino acid, also leads to the formation of 2-oxoadipate through the kynurenine (B1673888) pathway. orpha.netnih.govmdpi.com Under normal physiological conditions, a significant portion of dietary tryptophan is degraded via this route, which ultimately produces NAD+ and energy. nih.gov The convergence of the lysine and tryptophan degradation pathways at 2-oxoadipate means that this compound is a common intermediate for the breakdown of both amino acids. orpha.netmicropublication.org This metabolic junction underscores the integrated nature of amino acid catabolism, where different upstream pathways feed into a common downstream route for energy extraction.

Both the OADHc and the BCKDHC are large, mitochondrial multi-enzyme complexes that catalyze the oxidative decarboxylation of α-keto acids derived from amino acids. micropublication.org The final products of BCAA catabolism are acetyl-CoA (from leucine (B10760876) and isoleucine) and succinyl-CoA (from isoleucine and valine), both of which are key intermediates in the TCA cycle. nih.gov Therefore, the pathway involving this compound runs in parallel to BCAA catabolism, with both contributing to the pool of central metabolic intermediates derived from amino acid breakdown. researchgate.net

Integration within Central Carbon Metabolism and Energy Homeostasis

The metabolism of this compound is deeply integrated with the cell's central energy-generating machinery, primarily the TCA cycle and oxidative phosphorylation. frontiersin.orgwikipedia.org This integration ensures that the carbon skeletons of lysine and tryptophan can be efficiently utilized to meet the cell's energy demands.

The link is established through several key points:

Shared Enzyme Components: As mentioned, the OADHc shares its E2 and E3 components with the OGDHc, a pivotal enzyme complex of the TCA cycle. mdpi.comnih.gov This physical and functional linkage allows for coordinated regulation of amino acid catabolism and the central metabolic hub. biorxiv.org

Production of NADH: The re-oxidation of the dihydrolipoamide cofactor by the E3 component of the OADHc generates NADH. mdpi.com This reducing equivalent is a primary substrate for the mitochondrial electron transport chain, directly contributing to the proton motive force that drives ATP synthesis. inflibnet.ac.in

Generation of Acetyl-CoA: The ultimate breakdown of glutaryl-CoA, formed from this compound, yields acetyl-CoA. nih.gov Acetyl-CoA is the primary fuel for the TCA cycle, where its complete oxidation generates a substantial amount of ATP, NADH, and FADH2. microbenotes.commdpi.com

This integration highlights the role of this compound metabolism in maintaining cellular energy homeostasis. By channeling catabolized amino acids into the TCA cycle, it provides the necessary substrates to fuel ATP production, particularly when other energy sources like glucose may be limited.

| Metabolic Connection | Key Linking Molecule/Process | Significance |

|---|---|---|

| TCA Cycle | Acetyl-CoA, Shared E2/E3 components with OGDHc | Provides fuel for the cycle and allows for coordinated regulation. nih.govnih.gov |

| Oxidative Phosphorylation | NADH | Supplies reducing equivalents for ATP synthesis. mdpi.cominflibnet.ac.in |

| Amino Acid Catabolism | 2-Oxoadipate | Acts as a convergence point for lysine and tryptophan degradation. orpha.netnih.gov |

Links to the Tricarboxylic Acid (TCA) Cycle

This compound is intrinsically linked to the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, through its role in the degradation pathway of lysine and tryptophan. nih.govresearchgate.net This pathway ultimately yields acetyl-CoA, a primary substrate for the TCA cycle. inflibnet.ac.inwikipedia.org

The mitochondrial degradation of lysine and tryptophan converges on the formation of 2-oxoadipate. nih.govresearchgate.net This intermediate is then converted to this compound. Following its formation, this compound is metabolized to Glutaryl-CoA. researchgate.netvulcanchem.com The pathway continues with the conversion of Glutaryl-CoA to Crotonyl-CoA, which is subsequently metabolized to produce acetoacetyl-CoA and, finally, acetyl-CoA. nih.govresearchgate.net

This resulting acetyl-CoA molecule enters the TCA cycle by condensing with oxaloacetate to form citrate, thus initiating the cycle. inflibnet.ac.inwikipedia.org Therefore, this compound is a key intermediate in a pathway that directly supplies fuel to the TCA cycle. The enzymatic reactions connecting this compound to the TCA cycle are part of a larger process of amino acid catabolism designed to harvest energy. nih.gov

Table 1: Key Intermediates in the Catabolic Pathway from L-Lysine to Acetyl-CoA

| Intermediate Compound | Abbreviation | Role in Pathway |

|---|---|---|

| 2-Ketoglutarate | 2-KG | Co-substrate with Lysine |

| Saccharopine | SP | Intermediate after initial reduction |

| α-Aminoadipate semialdehyde | α-AAS | Intermediate |

| 2-α-Aminoadipate | 2-α-AA | Intermediate |

| 2-Oxoadipate | 2-OA | Precursor to this compound |

| This compound | S-GDL | Key intermediate |

| Glutaryl-CoA | GCoA | Product of S-GDL metabolism |

| Crotonyl-CoA | CCoA | Intermediate |

| (S)-3-Hydroxybutanoyl CoA | (S)-3-HBCoA | Intermediate |

| Acetoacetyl-CoA | AACoA | Precursor to Acetyl-CoA |

| Acetyl-CoA | ACoA | Entry molecule for the TCA Cycle |

This table outlines the sequential intermediates in the mitochondrial degradation of lysine, highlighting the position of this compound leading to the production of Acetyl-CoA, which feeds into the TCA cycle. nih.govresearchgate.net

Contribution to Oxidative Phosphorylation Precursors

The primary contribution of this compound to oxidative phosphorylation is indirect, occurring via its role in the pathway that fuels the TCA cycle. Oxidative phosphorylation is the metabolic process where cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov This process relies on electron donors, primarily the reduced coenzymes NADH (nicotinamide adenine (B156593) dinucleotide) and FADH₂ (flavin adenine dinucleotide). wikipedia.orgwikipedia.org

The TCA cycle is the principal generator of these electron-donating precursors. inflibnet.ac.inwikipedia.org For each molecule of acetyl-CoA that enters the TCA cycle, three molecules of NADH and one molecule of FADH₂ (via the oxidation of succinate) are produced. wikipedia.org

Since the metabolic pathway involving this compound culminates in the production of acetyl-CoA, it directly contributes to the pool of substrates that drive the TCA cycle. nih.govresearchgate.net This, in turn, leads to the generation of NADH and FADH₂. These molecules then donate their electrons to the electron transport chain, the first component of oxidative phosphorylation, initiating a series of reactions that ultimately result in ATP synthesis. wikipedia.orgcsbsju.edu In this context, this compound is an upstream metabolite whose breakdown is essential for supplying the precursors required for cellular respiration and large-scale energy production. figshare.comebi.ac.uk

Enzymology of S Glutaryldihydrolipoamide Metabolism

2-Oxoglutarate Dehydrogenase Complex (OGDH)

The 2-oxoglutarate dehydrogenase complex (OGDHc), also referred to as the α-ketoglutarate dehydrogenase complex, is a critical player in the citric acid cycle, catalyzing the conversion of 2-oxoglutarate to succinyl-CoA and CO2. wikipedia.orgproteopedia.org This multi-enzyme complex is composed of multiple copies of three distinct enzymes: 2-oxoglutarate dehydrogenase (E1o), dihydrolipoamide (B1198117) succinyltransferase (E2o), and dihydrolipoamide dehydrogenase (E3). wikipedia.orgproteopedia.org The metabolism of S-Glutaryldihydrolipoamide is intricately linked to the functions of the E1 and E2 components of this complex. vulcanchem.com

E1 Component: 2-Oxoglutarate Dehydrogenase (EC 1.2.4.2) and Irreversible Formation

The E1 component, 2-oxoglutarate dehydrogenase (also known as oxoglutarate dehydrogenase), is responsible for the oxidative decarboxylation of 2-oxoglutarate. proteopedia.org This enzyme utilizes thiamine (B1217682) pyrophosphate (TPP) as a cofactor. wikipedia.orgwikipedia.org In the context of this compound, the E1 component of OGDHc is responsible for its irreversible formation from 2-oxoadipate. vulcanchem.com This reaction is a crucial step in the lysine (B10760008) degradation pathway. vulcanchem.comoup.com While the primary substrate for OGDH is 2-oxoglutarate, it can also act on other 2-oxoacids, including 2-oxoadipate, albeit at a much lower rate. uniprot.org This broader substrate specificity allows for the synthesis of this compound.

E2 Component: Dihydrolipoamide Succinyltransferase (EC 2.3.1.61) and Reversible Interconversion

The E2 component, dihydrolipoamide succinyltransferase (DLST), catalyzes the transfer of the succinyl group from the lipoamide (B1675559) cofactor to coenzyme A (CoA), forming succinyl-CoA. proteopedia.orgnih.govwikipedia.org This enzyme plays a central role in the reversible formation of this compound from glutaryl-CoA. vulcanchem.com This reversible interconversion highlights the dynamic nature of this metabolic intermediate within the mitochondrial matrix. vulcanchem.com The DLST component contains a covalently bound lipoic acid cofactor, which is essential for its catalytic activity. nih.gov

Structural and Functional Aspects of Lipoamide Cofactor within OGDH

The lipoamide cofactor, a derivative of lipoic acid, is covalently attached to a specific lysine residue of the E2 subunit, forming dihydrolipoyllysine. nih.govwikipedia.org This cofactor acts as a "swinging arm" that transfers intermediates between the active sites of the E1, E2, and E3 components of the complex. nih.gov In its oxidized form, it accepts the succinyl group from the TPP-bound intermediate on the E1 subunit. The resulting S-succinyldihydrolipoyl moiety then moves to the active site of the E2 subunit, where the succinyl group is transferred to CoA. mdpi.com In the context of this compound, the dihydrolipoamide arm of E2 is glutarylated.

Other Enzymes and Potential Modulators

While the OGDH complex is the primary enzymatic system known to metabolize this compound, theoretical considerations suggest the possibility of interactions with other enzymes.

Theoretical Considerations for Additional Enzymes Interacting with the Compound

Given that this compound is an intermediate in lysine degradation, it is plausible that other enzymes involved in this pathway could interact with it. vulcanchem.comoup.com For instance, the enzyme DHTKD1, which is the E1 component of the 2-oxoadipate dehydrogenase complex (OADHC), shows homology to OGDH and is involved in the same metabolic pathway. biorxiv.org There is evidence of substrate overlap between OGDH and DHTKD1, suggesting that DHTKD1 might also interact with this compound or its precursors. biorxiv.org Furthermore, the shared use of the E2 (DLST) and E3 (DLD) subunits between the OGDH and OADH complexes reinforces the potential for cross-reactivity and complex regulatory interactions. uniprot.orgbiorxiv.org

Hypothetical Enzyme-Substrate Complex Dynamics

The formation of an enzyme-substrate complex is a fundamental step in enzyme catalysis. libretexts.orgbu.edu.eg When this compound interacts with an enzyme, it binds to the active site, forming a transient complex. bu.edu.eg This binding is driven by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. bu.edu.eg The "induced fit" model suggests that the binding of the substrate can cause a conformational change in the enzyme, optimizing the alignment of catalytic residues for the reaction. libretexts.org

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Component | EC Number | Function in this compound Metabolism |

| 2-Oxoglutarate Dehydrogenase (E1) | 1.2.4.2 | Irreversible formation from 2-Oxoadipate vulcanchem.com |

| Dihydrolipoamide Succinyltransferase (E2) | 2.3.1.61 | Reversible interconversion with Glutaryl-CoA vulcanchem.com |

Regulation of S Glutaryldihydrolipoamide Metabolic Flux

Transcriptional and Translational Control of Related Enzymes

The synthesis of enzymes that manage S-Glutaryldihydrolipoamide levels is tightly controlled at the genetic level. This ensures that the cell produces these enzymes only when needed, conserving energy and resources.

The 2-oxoglutarate dehydrogenase complex (OGDHc) is a multi-enzyme assembly responsible for the conversion of 2-oxoadipate to glutaryl-CoA, a precursor to this compound. nih.gov This complex consists of three main components: E1 (oxoglutarate dehydrogenase), E2 (dihydrolipoamide succinyltransferase), and E3 (dihydrolipoamide dehydrogenase). ebi.ac.uk The expression of the genes encoding these subunits is a critical point of regulation.

In various model systems, including human cells, the expression of OGDH subunit genes can be influenced by the cell's metabolic state. royalsocietypublishing.org For instance, in cancer cell models, metabolic reprogramming can lead to altered expression of these genes to support the high metabolic demands of tumor cells. royalsocietypublishing.orgroyalsocietypublishing.org Furthermore, a related gene, OGDHL, which encodes a protein similar to the OGDH E1 subunit, acts as a negative regulator of cell proliferation by affecting signaling cascades, indicating another layer of transcriptional control. genecards.org

Table 1: Key Genes in this compound Metabolism and Their Function

| Gene | Encoded Protein Component | Function in Pathway |

| OGDH | Oxoglutarate dehydrogenase (E1) | Catalyzes the initial decarboxylation of 2-oxoadipate. vulcanchem.comebi.ac.uk |

| DLST | Dihydrolipoamide (B1198117) succinyltransferase (E2) | Transfers the glutaryl group to Coenzyme A, forming Glutaryl-CoA, and interacts with this compound. vulcanchem.comfoodb.ca |

| DLD | Dihydrolipoamide dehydrogenase (E3) | Regenerates the oxidized lipoamide (B1675559) cofactor for the E2 component. nih.govebi.ac.uk |

| DHTKD1 | 2-oxoadipate dehydrogenase (E1a) | An alternative E1 component specific for 2-oxoadipate, which assembles with the E2 and E3 components of OGDHc. nih.gov |

| GCDH | Glutaryl-CoA dehydrogenase | Catalyzes the degradation of Glutaryl-CoA, a key precursor. nih.govfrontiersin.org |

This table summarizes the primary genes and their protein products involved in the metabolic reactions surrounding this compound.

The regulation of OGDHc gene expression has a direct effect on the catabolism of lysine (B10760008) and tryptophan, thereby influencing their intracellular concentrations. In agricultural model systems like maize (Zea mays), manipulating the expression of genes in the lysine degradation pathway is a key strategy to improve nutritional quality. nih.govmdpi.com

Research on high-lysine maize mutants, such as opaque2 (o2) and opaque16 (o16), reveals the intricate transcriptional control of this pathway. nih.govjst.go.jp

Downregulation of Degradation: In these mutants, genes encoding key lysine catabolism enzymes, such as lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH), are significantly downregulated. mdpi.comjst.go.jp This reduces the breakdown of lysine, leading to its accumulation in the endosperm.

OGDH Expression: Studies have shown that in certain high-lysine maize lines, the gene encoding OGDH is downregulated, which would inhibit the degradation of lysine and contribute to higher levels of this essential amino acid. jst.go.jp

Tryptophan Metabolism: The catabolism of lysine and tryptophan are linked, as they share downstream metabolic intermediates. nih.govfrontiersin.org In maize, the downregulation of genes involved in tryptophan degradation, such as those encoding indole-3-pyruvate monooxygenase (YUCCA), has been observed alongside changes in the lysine pathway, suggesting a coordinated regulatory mechanism to increase the content of both amino acids. nih.govmdpi.com

Allosteric Regulation and Feedback Mechanisms

Beyond genetic control, the activity of the OGDH complex is fine-tuned in real-time by the molecules present in its immediate environment. This allows for rapid adjustments to metabolic flux.

The activity of the OGDH complex is sensitive to the levels of various metabolic intermediates, which act as allosteric regulators. This feedback allows the cell to quickly modulate the rate of lysine and tryptophan degradation in response to its energy status and the availability of substrates.

Key allosteric inhibitors include the products of the reactions it catalyzes and indicators of high energy charge in the cell.

Product Inhibition: Succinyl-CoA and Glutaryl-CoA can inhibit the activity of the E1 component of the OGDH complex, representing a direct feedback mechanism. nih.gov

Energy Status: High ratios of NADH/NAD+ and ATP/ADP are classic inhibitors of dehydrogenase complexes like OGDH, signaling that the cell has sufficient energy and that catabolic processes can be slowed.

Conversely, the complex is activated by substrates and indicators of low energy charge, such as high levels of ADP. This complex regulation ensures that the degradation of amino acids for energy is tightly coupled to the cell's actual energy requirements.

The regulation of lysine catabolism is a prime candidate for systems biology analysis and theoretical modeling. embl.de These models aim to understand how the entire network of reactions behaves, rather than focusing on a single enzyme. Constraint-based modeling, for example, has been used to simulate metabolic reprogramming in different cellular states, such as in cancer. royalsocietypublishing.orgroyalsocietypublishing.org

In one such study, modeling predicted that the synthesis rate of S(8)-glutaryl dihydrolipoamide was significantly reduced in certain cancer models, highlighting the pathway's sensitivity to systemic metabolic changes. royalsocietypublishing.orgroyalsocietypublishing.org These theoretical frameworks often describe lysine catabolism as being controlled by several rate-limiting steps, with the activities of LKR/SDH and OGDH being key control points. scielo.br The models incorporate feedback loops where the accumulation of pathway intermediates, such as saccharopine, can inhibit earlier steps, demonstrating the complex interplay of substrate availability and enzyme kinetics in controlling metabolic flux. scielo.br

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are chemical alterations to proteins after they have been synthesized, providing another layer of rapid and reversible regulation. The enzymes of the OGDH complex are subject to several PTMs that can significantly alter their activity.

One of the most studied PTMs in metabolism is lysine glutarylation, a modification where a glutaryl group is added to a lysine residue on a protein. frontiersin.org This process is non-enzymatic and depends on the concentration of glutaryl-CoA. A deficiency in the enzyme Glutaryl-CoA dehydrogenase (GCDH), which breaks down glutaryl-CoA, leads to an accumulation of this intermediate. frontiersin.org This elevation in glutaryl-CoA can, in turn, lead to increased glutarylation of mitochondrial proteins, including the subunits of the OGDH complex itself. Such modifications can alter protein function and are implicated in the pathophysiology of metabolic diseases like glutaric aciduria type I. frontiersin.org The removal of this modification is catalyzed by sirtuins, such as SIRT5, which acts as a deglutarylase, highlighting a dynamic regulatory cycle. frontiersin.org

Role of Phosphorylation/Dephosphorylation in Related Dehydrogenase Complexes

The activity of 2-oxoacid dehydrogenase complexes, which are structurally and functionally related to the complex that metabolizes this compound, is primarily regulated by a phosphorylation/dephosphorylation cycle. This covalent modification provides a rapid and reversible mechanism to switch the enzyme complex between active and inactive states in response to cellular needs.

This regulation is mediated by specific kinases and phosphatases that associate with the core of the dehydrogenase complex. In mammalian pyruvate (B1213749) and branched-chain 2-oxoacid dehydrogenase (BCKDH) complexes, a dedicated kinase (e.g., PDH kinase, BCKDH kinase) phosphorylates specific serine residues on the E1 component (the 2-oxoacid dehydrogenase), leading to its inactivation. nih.gov Conversely, a specific phosphatase (e.g., PDH phosphatase, BCKDH phosphatase) removes these phosphate (B84403) groups, restoring the enzyme's activity. nih.govacs.org

The activity of these regulatory enzymes is governed by the energy status of the cell. For instance, high ratios of ATP/ADP, NADH/NAD+, and Acetyl-CoA/CoA stimulate the kinase, leading to the phosphorylation and inactivation of the complex. nih.gov This ensures that when the cell has an abundant energy supply, the catabolic pathway is downregulated. Conversely, when energy levels are low, the phosphatase is activated, dephosphorylating and activating the complex to promote flux and energy production. Calcium ions are also a key activator of the phosphatase, linking the enzyme's activity to cellular signaling events. portlandpress.com

While the regulation of the 2-oxoglutarate dehydrogenase complex—the most closely related analogue to the 2-oxoadipate dehydrogenase complex—is primarily controlled by allosteric effectors like ATP, ADP, and its reaction products, evidence for its regulation by phosphorylation is also emerging, particularly in non-mammalian systems. nih.govnih.gov In Corynebacterium glutamicum, for example, the activity of the OGDH complex is controlled through the phosphorylation of a regulatory protein, OdhI. nih.gov In plants, mitochondrial phosphatases have been shown to be required for the post-translational regulation of the TCA cycle, including the dephosphorylation and activation of the pyruvate dehydrogenase complex. researchgate.net

Table 1: Regulation of 2-Oxoacid Dehydrogenase Complexes by Phosphorylation

| Complex | Regulatory Kinase | Regulatory Phosphatase | Effect of Phosphorylation | Key Activators of Dephosphorylation |

|---|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDH) | PDH Kinase (PDK1-4) | PDH Phosphatase (PDP1-2) | Inactivation of E1 component. acs.org | Ca2+, Mg2+, Insulin |

| Branched-Chain 2-Oxoacid Dehydrogenase Complex (BCKDH) | BCKDH Kinase | BCKDH Phosphatase | Inactivation of E1 component. nih.gov | Thyroid Hormone |

| 2-Oxoglutarate Dehydrogenase Complex (OGDH) | Regulated primarily by allosteric effectors in mammals. nih.gov | Regulated primarily by allosteric effectors in mammals. nih.gov | Phosphorylation of regulatory protein OdhI in C. glutamicum modulates activity. nih.gov | N/A in mammals |

Oxidative Stress and Redox Regulation of Lipoamide-Containing Enzymes

Lipoamide-containing enzymes, including the 2-oxoacid dehydrogenase complexes that generate this compound, are significant sources of reactive oxygen species (ROS) and are themselves targets of redox regulation. nih.govnih.gov The lipoic acid moiety, with its disulfide bond, is essential for catalysis but is also susceptible to oxidative modification, providing a mechanism for redox-dependent control. nih.gov

Under conditions of high NADH/NAD+ ratios, the reduced flavin (FADH2) in the E3 component (dihydrolipoamide dehydrogenase) can react with molecular oxygen to produce superoxide (B77818) (O2•−) and subsequently hydrogen peroxide (H2O2). nih.gov This process can lead to oxidative damage and inactivation of the complex. The E3 component is particularly vulnerable to oxidative inactivation by H2O2, which can involve the formation of sulfenic acid on critical cysteine residues. nih.gov

The redox state of the lipoyl group itself is a critical regulatory point. Oxidative stress can lead to the glutathionylation of the dihydrolipoyl moiety. nih.gov This modification, which can be reversed by enzymes like glutathione (B108866) reductase, protects the enzyme from irreversible oxidative damage but also temporarily inactivates it. nih.gov This serves as a regulatory mechanism to halt substrate catabolism when the mitochondrial redox balance is disturbed. nih.gov Thioredoxin systems also play a protective role, shielding enzymes like OGDH from oxidative damage. nih.gov

Table 2: Effects of Oxidative Stress on Lipoamide-Containing Enzymes

| Oxidative Species | Target within Complex | Consequence | Regulatory Outcome | Reference |

|---|---|---|---|---|

| H2O2, O2•− | E3 (Dihydrolipoamide Dehydrogenase) FAD site | Production of ROS. nih.gov | Feedback inhibition, potential for oxidative damage. | nih.gov |

| H2O2 | E3 Cysteine Residues | Reversible formation of sulfenic acid, enzyme inactivation. nih.gov | Downregulation of complex activity under oxidative stress. | nih.gov |

| Various ROS | E2 (Dihydrolipoamide Acyltransferase) Lipoamide Moiety | Glutathionylation of the dihydrolipoyl group. nih.gov | Protective inactivation, prevents irreversible damage. | nih.gov |

| Thioyl Radical | E1 Catalytic Site | Reaction between E2 thioyl radical and E1 component. nih.gov | Inactivation of the complex when NAD+ is depleted. | nih.gov |

Cellular Compartmentation and Metabolic Channeling

The metabolic pathway involving this compound is strictly compartmentalized within the mitochondrial matrix. psu.edujournalaim.com This localization is crucial for its function, as the 2-oxoadipate dehydrogenase complex is part of the catabolic pathways for the amino acids L-lysine, L-hydroxylysine, and L-tryptophan, which are processed within the mitochondria. journalaim.comnih.gov The product of the reaction, glutaryl-CoA, is subsequently metabolized by glutaryl-CoA dehydrogenase, another mitochondrial matrix enzyme. nih.gov

This compartmentation ensures that the intermediates of the pathway are concentrated where the necessary enzymes are located, increasing metabolic efficiency and preventing the diffusion of potentially reactive intermediates into other cellular compartments.

A key feature of the 2-oxoacid dehydrogenase complexes is metabolic channeling . The three enzymatic components (E1, E2, and E3) are organized into a large, stable structure built around a core of the E2 component. nih.gov This architecture allows the intermediates of the reaction, which are covalently bound to the swinging lipoamide arm of the E2 component, to be passed directly from one active site to the next without dissociating into the bulk solvent of the mitochondrial matrix.

The process begins when the 2-oxoadipate substrate is decarboxylated by the E1 component, and the resulting glutaryl group is transferred to the lipoamide arm of E2. This this compound intermediate is then swung to the active site of the E2 component, where the glutaryl group is transferred to Coenzyme A to form glutaryl-CoA. The now fully reduced dihydrolipoamide arm swings to the E3 active site, where it is re-oxidized by FAD, which in turn reduces NAD+ to NADH. nih.gov

This channeling mechanism provides several significant advantages:

Protection of Intermediates: Reactive intermediates like this compound are sequestered within the complex, preventing potential side reactions with other cellular components.

Coordinated Regulation: The integrated nature of the complex allows for the coordinated regulation of the entire reaction sequence through the mechanisms described previously, such as phosphorylation and redox modulation.

This elegant system of compartmentation and channeling ensures the efficient and controlled flux of metabolites through the amino acid degradation pathways, linking them directly to the energy-producing machinery of the mitochondria.

Advanced Research Methodologies for S Glutaryldihydrolipoamide Investigations

Metabolomics Approaches

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a direct functional readout of cellular status. Both targeted and untargeted metabolomics strategies are employed to investigate S-Glutaryldihydrolipoamide and its associated pathways.

Targeted metabolomics focuses on the precise measurement of a predefined group of metabolites. For this compound and its precursors or downstream products (e.g., glutaryl-CoA, glutaric acid), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. nih.gov

The development of a targeted LC-MS/MS assay involves several critical steps:

Sample Preparation: Biological samples, such as plasma, urine, or tissue homogenates, undergo extraction to isolate the metabolites of interest. This often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. nih.govfrontiersin.org

Chromatographic Separation: Ultra-Performance Liquid Chromatography (UPLC) is frequently used to separate this compound from other structurally similar molecules before detection. nih.gov

Mass Spectrometry Detection: The separated metabolites are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. frontiersin.org In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective process ensures accurate quantification. familiasga.com The use of stable isotope-labeled internal standards, which co-elute with the analyte but are distinguishable by mass, is essential for correcting for matrix effects and variations in instrument response. frontiersin.org

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Instrumentation | The type of liquid chromatography and mass spectrometry system used. | UPLC coupled to a triple quadrupole mass spectrometer. nih.gov |

| Column | The stationary phase used for chromatographic separation. | Reversed-phase C18 column. |

| Mobile Phase | The solvent system used to elute analytes from the column. | Gradient elution with water and acetonitrile, both containing 0.1% formic acid. proteopedia.org |

| Ionization Mode | The method used to generate ions from the analyte molecules. | Positive Electrospray Ionization (ESI+). frontiersin.org |

| MRM Transition | The specific mass-to-charge (m/z) ratio of the precursor ion and the monitored product ion. | Precursor ion (m/z) 322.1 -> Product ion (m/z) [Specific fragment]. mdpi.com |

| Internal Standard | A labeled compound used for accurate quantification. | 13C5-S-Glutaryldihydrolipoamide. |

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify unexpected changes and discover novel biomarkers or perturbed pathways. researchgate.net This approach is particularly valuable for investigating complex metabolic diseases like Glutaric Aciduria Type I (GA-1), where the deficiency of glutaryl-CoA dehydrogenase leads to the accumulation of glutaryl-CoA and its derivatives. nih.govscispace.com

In the context of GA-1, untargeted studies using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) have been performed on dried blood spot samples. nih.govscispace.com These analyses have identified distinct metabolic patterns beyond the primary known biomarkers. For instance, studies have revealed significant alterations in other metabolic pathways, such as sphingolipid and thiamine (B1217682) metabolism, in individuals with transiently elevated glutarylcarnitine (B602354) levels. nih.gov This approach provides a broader understanding of the systemic metabolic dysregulation caused by defects in the lysine (B10760008) degradation pathway and can help uncover novel connections between this compound metabolism and other cellular processes. The workflow typically involves analyzing samples, comparing the resulting comprehensive metabolic profiles between patient and control groups using multivariate statistical analysis, and identifying the metabolites that are significantly different. nih.govscispace.com

Stable Isotope Tracer-Based Metabolic Flux Analysis

Metabolic flux analysis measures the rates of reactions in a metabolic network. By using stable isotope tracers, researchers can follow the path of atoms from a labeled substrate through a series of metabolic reactions, providing a dynamic view of pathway activity. nih.gov

To trace the lysine degradation pathway that involves this compound, a common strategy is to culture cells or feed organisms with L-lysine that has been uniformly labeled with Carbon-13 (U-13C-L-lysine). nih.govresearchgate.net As the labeled lysine is catabolized, the 13C atoms are incorporated into downstream intermediates, including glutaryl-CoA and, subsequently, this compound.

By using mass spectrometry to analyze the mass isotopomer distribution (the relative abundance of molecules with different numbers of heavy isotopes) of these metabolites, researchers can trace the flow of carbon from lysine. nih.govresearchgate.net This technique has been used to demonstrate that in certain bacteria, L-lysine is catabolized via glutaryl-CoA and can also enter the TCA cycle through various influx points. researchgate.net This approach is powerful for confirming pathway connections and quantifying the relative contribution of different metabolic routes. endocrinologia.org.mx

The data generated from stable isotope tracing experiments are complex and require computational modeling for interpretation. ethz.ch Metabolic Flux Analysis (MFA) and 13C-Metabolic Flux Analysis (13C-MFA) are computational frameworks used to calculate intracellular metabolic fluxes. nih.govnih.gov

These models use a stoichiometric network of biochemical reactions, along with experimental data on substrate uptake, product secretion, and the mass isotopomer distributions of key metabolites. nih.govresearchgate.net By fitting the model to the experimental data, it is possible to estimate the rate of each reaction in the network. For diseases like Glutaric Aciduria, such models can predict how the enzymatic block at glutaryl-CoA dehydrogenase affects fluxes throughout the central carbon metabolism. familiasga.comnih.gov These computational approaches can also simulate the effect of potential therapeutic interventions and identify unexpected metabolic bottlenecks or compensatory pathways. ethz.chbiorxiv.org

Enzyme Kinetics and Mechanistic Studies

Understanding the function of this compound requires detailed study of the enzymes that catalyze its formation and consumption. The primary enzyme complex involved is the 2-oxoglutarate dehydrogenase complex (OGDHC), which can also process 2-oxoadipate, the precursor to glutaryl-CoA. The dihydrolipoamide (B1198117) S-succinyltransferase (E2) component is responsible for the transfer of the acyl group to dihydrolipoamide. researchgate.netnih.gov

Kinetic studies on OGDHC provide fundamental insights into its catalytic efficiency and regulation. Researchers measure initial reaction velocities at varying substrate concentrations to determine key kinetic parameters, such as the Michaelis constant (Km), which reflects the substrate affinity, and the maximum velocity (Vmax). proteopedia.orgmicrobiologyresearch.org Product inhibition studies, where the reaction rate is measured in the presence of products like NADH or succinyl-CoA (analogous to glutaryl-CoA), help to elucidate the enzyme's kinetic mechanism. microbiologyresearch.org For the OGDHC, these studies have supported a multi-site Ping-Pong mechanism, where one substrate binds and a product is released before the next substrate binds. nih.govmicrobiologyresearch.org Investigations into mutations affecting the complex, such as those seen in metabolic disorders, reveal how specific amino acid changes can impair catalysis, for example, by slowing the rate of glutaryl-CoA production. nih.gov

Characterization of Enzyme Reaction Rates and Substrate Specificity

The characterization of enzyme reaction rates and substrate specificity for enzymes involved in the metabolism of this compound is fundamental to understanding its biochemical role. Methodologies such as isothermal titration calorimetry (ITC) and various spectroscopic techniques are employed to determine key kinetic parameters. nih.govmtoz-biolabs.com

Enzyme Kinetics:

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Kₘ). du.ac.innih.govlibretexts.org Vmax represents the rate when the enzyme is saturated with the substrate, while Kₘ is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. du.ac.inlibretexts.org A lower Kₘ value signifies a higher affinity. du.ac.in

The catalytic efficiency of an enzyme is often expressed as the specificity constant (kcat/Kₘ), which reflects how efficiently an enzyme converts a substrate into a product. libretexts.org

Experimental Determination of Kinetic Parameters:

Initial Rate Measurements: Experiments are typically conducted by measuring the initial reaction rates at various substrate concentrations while keeping the enzyme concentration constant. du.ac.in

Lineweaver-Burk Plot: This graphical method involves plotting the inverse of the reaction rate (1/v₀) against the inverse of the substrate concentration (1/[S]). The y-intercept represents 1/Vmax, and the x-intercept is -1/Kₘ, allowing for the determination of these kinetic parameters. libretexts.org

Substrate Specificity of OGDH and Related Enzymes:

The oxoglutarate dehydrogenase complex (OGDHC) is a key enzyme in the Krebs cycle that primarily catalyzes the conversion of 2-oxoglutarate to succinyl-CoA. uniprot.org However, studies have shown that the E1 component, oxoglutarate dehydrogenase (OGDH), exhibits a degree of substrate promiscuity.

Research has demonstrated that OGDH can also act on 2-oxoadipate, a precursor in the lysine degradation pathway, although with lower affinity and catalytic efficiency compared to its primary substrate, 2-oxoglutarate. uniprot.orgnih.govbiorxiv.org This substrate overlap is significant in the context of glutaric aciduria type 1 (GA1), a metabolic disorder caused by a deficiency in glutaryl-CoA dehydrogenase (GCDH). nih.govnih.govresearchgate.nethee.nhs.uk In GA1, the accumulation of upstream metabolites can lead to alternative metabolic pathways becoming more active.

Furthermore, a hybrid complex of OGDH and DHTKD1 (dihydrolipoamide dehydrogenase E1 and transketolase domain containing 1) has been identified, which shows improved kinetics towards 2-oxoadipic acid. nih.gov This highlights the intricate nature of substrate utilization and enzyme complex formation in cellular metabolism.

Inhibition and Activation Mechanisms of OGDH

The activity of the oxoglutarate dehydrogenase complex (OGDHC), and specifically its E1 component (OGDH), is subject to regulation by various inhibitors and activators, which is crucial for maintaining metabolic homeostasis.

Inhibition of OGDH:

Competitive Inhibition: Phosphonate (B1237965) analogs of 2-oxo acids, such as succinyl phosphonate (SP), act as competitive inhibitors of OGDH. nih.govfrontiersin.org These molecules are structural analogs of the natural substrates and bind to the active site, thereby preventing the substrate from binding. nih.govfrontiersin.org The inhibition by these phosphonate analogs is highly selective for 2-oxo acid dehydrogenases. frontiersin.org

Feedback Inhibition: The activity of OGDHC is regulated by the energy status of the cell. High levels of ATP and NADH, which are products of cellular respiration, can inhibit the complex. nih.gov

Biphasic Response to Inhibition: Studies have shown that the inhibition of OGDH can elicit a biphasic response in cellular metabolism and physiology. Low levels of inhibition may lead to compensatory increases in certain metabolites and enzyme activities, while high levels of inhibition result in their decrease. nih.gov For instance, low doses of the inhibitor succinyl phosphonate (SP) can lead to an increase in glutamate (B1630785) and NAD+, whereas higher doses cause a decrease. nih.gov

Activation of OGDH:

Allosteric Activation: OGDHC is allosterically activated by several molecules that signal a low energy state in the cell. These include:

ADP and Inorganic Phosphate (B84403) (Pi): Both ADP and Pi can activate OGDH, with their effects being potentiated by magnesium ions (Mg²⁺). nih.gov The activation by Pi is pH-dependent, increasing as the pH rises from 7.1 to 7.6. nih.gov

Calcium Ions (Ca²⁺): Ca²⁺ is another important activator of OGDH. nih.gov

The interplay between these activators and inhibitors allows for the fine-tuning of OGDH activity in response to the metabolic needs of the cell.

Molecular Dynamics Simulations and Computational Approaches to Enzyme-Ligand Interactions

Molecular dynamics (MD) simulations and other computational methods have become indispensable tools for investigating the intricate interactions between enzymes and their ligands at an atomic level. ebsco.commdpi.comcore.ac.ukgrantome.com These approaches provide detailed insights into the dynamic nature of these interactions, which are often difficult to obtain through experimental methods alone. ebsco.commdpi.com

Principles of Molecular Dynamics Simulations:

MD simulations model the movement of atoms and molecules over time by calculating the forces acting upon them based on a given potential energy function. ebsco.com This allows researchers to visualize and analyze the conformational changes, binding events, and energetic landscapes of enzyme-ligand complexes. ebsco.comrsc.org

Applications in Studying this compound and OGDH:

Understanding Binding Modes: Computational docking and MD simulations can predict and analyze the binding poses of ligands, such as this compound and its precursors, within the active site of enzymes like OGDH. core.ac.ukmdpi.com This helps in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. core.ac.uknih.gov

Calculating Binding Affinities: Free energy calculation methods, often used in conjunction with MD simulations, can provide quantitative predictions of the binding affinity between a ligand and a protein. nih.gov This is crucial for understanding substrate specificity and the potency of inhibitors. nih.gov

Investigating Conformational Dynamics: MD simulations can reveal how the binding of a ligand influences the conformational dynamics of the enzyme. rsc.org For example, simulations can show how the flexible loops of an enzyme's active site might change conformation to accommodate a ligand. mdpi.com This dynamic view is essential for a complete understanding of enzyme function. nih.gov

Elucidating Reaction Mechanisms: By simulating the entire catalytic process, computational approaches can help elucidate the step-by-step mechanism of an enzymatic reaction, including the formation of transition states. ebsco.com

These computational studies, when integrated with experimental data, provide a powerful approach for a comprehensive understanding of enzyme-ligand interactions. nih.govnih.gov

Integrated Omics Approaches

Combination of Transcriptomics and Metabolomics for Pathway Elucidation

The integration of transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the study of the complete set of small-molecule metabolites) provides a powerful systems biology approach to elucidate complex metabolic pathways, such as those involving this compound. osti.govwur.nl This multi-omics strategy allows researchers to connect changes in gene expression with corresponding alterations in metabolite levels, offering a more comprehensive understanding of metabolic regulation. wur.nl

In the context of disorders like glutaric aciduria type 1 (GA1), where the metabolism of this compound precursors is disrupted, combined omics studies are particularly valuable. nih.govbohrium.comnih.gov For example, in GA1, the deficiency of glutaryl-CoA dehydrogenase leads to the accumulation of metabolites like glutaric acid and 3-hydroxyglutaric acid. nih.govhee.nhs.uk

A comprehensive metabolomics analysis of individuals with suspected GA1 can reveal a distinct metabolic signature, identifying not only the primary accumulating metabolites but also a host of other significantly dysregulated compounds. bohrium.comnih.gov Pathway analysis of these altered metabolites can then point towards perturbed metabolic pathways, such as sphingolipid and thiamine metabolism. bohrium.com

By correlating these metabolomic changes with transcriptomic data, which reveals the expression levels of genes encoding the enzymes in these pathways, researchers can identify key regulatory points and uncover novel pathway interactions. osti.govmassey.ac.nz For instance, if a particular metabolite is elevated, transcriptomic analysis can determine if the genes for the enzymes responsible for its breakdown are downregulated, or if genes for its synthesis are upregulated. This integrated approach is crucial for a complete elucidation of the metabolic consequences of enzymatic defects and for identifying potential biomarkers and therapeutic targets. bohrium.commassey.ac.nz

Proteomics for Enzyme Expression and Modification Analysis

Proteomics, the large-scale study of proteins, offers critical insights into the expression levels and post-translational modifications (PTMs) of enzymes involved in metabolic pathways, including those related to this compound. nih.govmdpi.com Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying proteins and their modifications in complex biological samples. nih.govmdpi.com

Enzyme Expression Analysis:

Proteomic analyses can quantify the abundance of specific enzymes, such as the components of the oxoglutarate dehydrogenase complex (OGDHC), in different tissues or under various physiological conditions. mdpi.com This information is crucial for understanding how the expression of these enzymes is regulated and how it might be altered in disease states. For example, studies have shown that the levels of OGDH protein can be significantly higher in certain cancer tissues, correlating with disease progression. nih.gov

Post-Translational Modification Analysis:

Enzyme activity is often regulated by PTMs, which are covalent modifications to amino acid side chains. nih.govbiorxiv.org Proteomics can identify a wide range of PTMs, including:

Phosphorylation: The addition of a phosphate group, which can activate or deactivate an enzyme.

Acetylation: The addition of an acetyl group, which can affect protein stability and interactions. biorxiv.org

Succinylation: The addition of a succinyl group. Desuccinylation of OGDH by SIRT5, for example, has been shown to inhibit the activity of the OGDH complex. nih.gov

Ubiquitination: The addition of ubiquitin, which can target a protein for degradation. nih.gov

The identification and quantification of these PTMs on enzymes like OGDH provide a deeper understanding of the complex regulatory mechanisms that control their activity. biorxiv.orgnih.gov By combining data on enzyme expression levels and PTM status, proteomics offers a comprehensive view of the functional state of metabolic pathways. mdpi.com

Mechanistic Implications in Cellular and Metabolic Biology

Role in Cellular Homeostasis and Adaptation

S-Glutaryldihydrolipoamide is a key intermediate in the mitochondrial catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan. nih.govmedlineplus.govawmf.org Its position within this pathway places it at a nexus of cellular responses to nutrient status and metabolic stress, playing a role in maintaining cellular homeostasis. The regulation of lysine (B10760008) catabolism is critical for managing amino acid levels and providing substrates for energy production, particularly under conditions of fluctuating nutrient availability.

Organisms must adapt their metabolic processes in response to changes in nutrient availability to ensure survival. nih.govnih.gov During periods of nutrient deprivation or fasting, cellular catabolism is enhanced to utilize internal energy reserves, such as lipids and amino acids. nih.govnih.gov The breakdown of proteins provides amino acids, including lysine, which can be shuttled into catabolic pathways to generate energy.

The lysine degradation pathway, in which this compound is an intermediate, is a crucial part of this adaptive response. hmdb.ca When external nutrient sources are scarce, the cell increases the breakdown of lysine, leading to a greater flux through this metabolic route. This process ultimately yields Acetyl-CoA, which can enter the Krebs cycle to produce ATP. The regulation of this pathway is tightly controlled; for instance, in the nematode C. elegans, the transcription factor HLH-11 suppresses lipid catabolism genes when food is plentiful. nih.govnih.gov Upon fasting, HLH-11 levels are reduced, activating fat utilization. nih.govnih.gov Similar regulatory principles apply to amino acid catabolism, ensuring that these pathways are activated in response to metabolic need. Metabolic perturbations, such as those seen in states of high energy demand or starvation, therefore directly influence the rate of formation and conversion of this compound as the cell adapts its energy sourcing strategies.

Table 1: Cellular Responses to Nutrient Availability

| Nutrient Status | Primary Cellular Response | Impact on Lysine Catabolism Pathway | Associated Regulatory Mechanisms |

|---|---|---|---|

| Nutrient Abundance | Anabolism; energy storage (e.g., lipid synthesis). | Suppressed; decreased flux. | Suppression of catabolic genes by transcription factors (e.g., HLH-11 in C. elegans). nih.govnih.gov |

| Nutrient Deprivation (Fasting) | Catabolism; utilization of stored energy (lipids, amino acids). nih.gov | Activated; increased flux to produce Acetyl-CoA for energy. | Upregulation of catabolic enzymes; reduction of inhibitory transcription factors. nih.gov |

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins to maintain homeostasis, especially during stress conditions like nutrient deprivation. nih.govmdpi.com It is a key survival mechanism that provides the cell with essential molecules during starvation. nih.gov The induction of autophagy is closely linked to the cell's metabolic state, often triggered by the same signals that activate catabolic pathways, such as low amino acid levels and reduced activity of the nutrient-sensing kinase mTOR. nih.gov

While there is no evidence that this compound directly regulates autophagy, its metabolic pathway is functionally linked to autophagic processes. Both lysine catabolism and autophagy are upregulated in response to nutrient scarcity. nih.govnih.gov During starvation, autophagy breaks down cellular components to release amino acids, which can then be funneled into catabolic pathways, including the one involving this compound, to generate ATP. nih.gov This functional coupling ensures that the building blocks liberated by autophagy are efficiently utilized for energy production, highlighting a coordinated cellular strategy to survive metabolic stress. Therefore, the flux through the this compound pathway is part of a larger metabolic adaptation that includes the activation of autophagy.

Contributions to Mitochondrial Function and Dysfunction Mechanisms

This compound is synthesized and metabolized within the mitochondrial matrix, placing it at the core of mitochondrial function. nih.govyoutube.com Its proper processing is integral to mitochondrial energy metabolism, while disruptions in its pathway can lead to severe mitochondrial dysfunction.

The catabolism of lysine, hydroxylysine, and tryptophan converges on the formation of Glutaryl-CoA, which is subsequently converted to this compound. hmdb.ca This pathway occurs within the mitochondria, the primary site of cellular respiration and ATP production. nih.gov this compound is an intermediate in a multi-step process catalyzed by the 2-oxoglutarate dehydrogenase complex, which ultimately converts 2-oxoadipate into metabolites that can fuel the Krebs cycle. hmdb.ca The enzyme responsible for the step immediately downstream of Glutaryl-CoA, glutaryl-CoA dehydrogenase (GCDH), is a mitochondrial matrix protein that is essential for this pathway. nih.govrarediseases.org The efficient functioning of this pathway contributes to the mitochondrial pool of Acetyl-CoA, linking amino acid breakdown directly to the central axis of cellular energy metabolism.

Table 2: Key Components in the Mitochondrial Pathway of this compound

| Metabolite/Enzyme | Role in the Pathway | Mitochondrial Localization |

|---|---|---|

| L-Lysine, L-Tryptophan | Initial Substrates | Cytosol/Mitochondria |

| Glutaryl-CoA | Precursor to this compound | Mitochondrial Matrix |

| Glutaryl-CoA Dehydrogenase (GCDH) | Enzyme that catalyzes the conversion of Glutaryl-CoA. | Mitochondrial Matrix nih.govrarediseases.org |

| This compound | Intermediate Metabolite | Mitochondrial Matrix hmdb.ca |

| Acetyl-CoA | End product, enters Krebs Cycle | Mitochondrial Matrix |

Perturbations in the metabolic pathway involving this compound are exemplified by the inherited metabolic disorder Glutaric Aciduria Type I (GA-I). rarediseases.orgnih.gov GA-I is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). nih.govrarediseases.org This enzymatic block prevents the efficient conversion of Glutaryl-CoA, leading to the accumulation of upstream metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA). nih.govrarediseases.orgnih.gov

These accumulating organic acids are neurotoxic and induce mitochondrial dysfunction. nih.gov The buildup of these metabolites impairs mitochondrial bioenergetics, reduces ATP production, and increases the generation of reactive oxygen species (ROS), leading to oxidative stress. mdpi.comnih.gov This condition highlights the vulnerability of mitochondria to metabolic pathway disruptions. The failure to process metabolites at a specific step can cascade into widespread mitochondrial damage, compromising cellular energy supply and triggering cell death pathways, particularly in energy-demanding tissues like the brain. medlineplus.govmdpi.com The study of GA-I provides critical insights into how a single enzymatic defect in a mitochondrial pathway can lead to severe organ-specific pathology driven by metabolic toxicity and mitochondrial failure.

Table 3: Consequences of Pathway Perturbation in Glutaric Aciduria Type I

| Accumulated Metabolite | Mechanism of Mitochondrial Dysfunction | Resulting Cellular Impact |

|---|---|---|

| Glutaric Acid (GA) | Inhibition of Krebs cycle enzymes, impairment of neurotransmitter metabolism. | Reduced ATP synthesis, excitotoxicity. rarediseases.orgnih.gov |

| 3-Hydroxyglutaric Acid (3-OH-GA) | Induction of oxidative stress, impairment of the mitochondrial respiratory chain. mdpi.com | Increased ROS production, mitochondrial damage, apoptosis. nih.gov |

Influence on Organismal Metabolism (e.g., plant and animal models)

The regulation and impact of the lysine catabolism pathway, including the intermediate this compound, extend to the level of whole organisms, as demonstrated in various plant and animal models.

In plants, lysine metabolism is highly regulated in response to developmental cues and environmental stress. nih.govnih.gov The pathway not only serves to control the levels of the essential amino acid lysine but also produces glutamate (B1630785) and other metabolites that may be involved in stress responses. nih.gov The intricate, multi-level regulation of the enzymes in this pathway suggests that managing the flux of lysine catabolism is critical for plant growth and adaptation to environmental challenges. nih.gov

In animal models, the study of Glutaric Aciduria Type I has provided the most detailed understanding of the organismal consequences of this pathway's disruption. Mouse models of GCDH deficiency replicate key features of the human disease, including the accumulation of glutaric acid and neurological damage under metabolic stress. These models are crucial for investigating the mechanisms by which the accumulation of upstream metabolites leads to brain injury and for exploring how systemic metabolic management can prevent pathology. They demonstrate that a defect in this single mitochondrial pathway can have profound, life-altering consequences on the health of the entire organism. nih.gov

Impact on Amino Acid Content in Agricultural Contexts (e.g., maize)

This compound is a key intermediate in the mitochondrial catabolism of L-lysine, an essential amino acid. hmdb.cafamiliasga.com The nutritional quality of maize (Zea mays) is often limited by its low content of essential amino acids, particularly lysine and threonine. scielo.br Therefore, the metabolic pathways that govern the synthesis and degradation of these amino acids are of significant interest in agricultural science. The pathway involving this compound is a primary route for lysine degradation, ultimately converting it into acetyl-CoA for energy production. familiasga.comnih.gov

The regulation of this catabolic pathway directly influences the available pool of free lysine within the plant tissues. While direct quantification of this compound in maize studies is not commonly reported, research into enhancing the nutritional value of maize often focuses on modulating amino acid profiles. For instance, studies on maize seedlings have shown that the application of biostimulants can significantly alter the total amino acid content and composition. mdpi.com Other research has demonstrated that seed priming with ascorbic acid can increase the levels of several soluble amino acids in maize kernels, including a 1.7-fold increase in lysine. scielo.br These findings underscore that metabolic fluxes, including the rate of lysine catabolism through intermediates like this compound, are critical determinants of the final amino acid composition in crops.

Below is a data table illustrating the changes in soluble amino acid content in maize kernels after a specific agricultural treatment, highlighting the dynamic nature of amino acid pools.

| Amino Acid | Change Factor (Treated vs. Control) |

| Serine | 1.7x Increase |

| Arginine | 1.4x Increase |

| Aspartate | 2.3x Increase |

| Glutamate | 2.2x Increase |

| Alanine | 2.2x Increase |

| Proline | 2.7x Increase |

| Lysine | 1.7x Increase |

| Tyrosine | 1.4x Increase |

| Valine | 2.2x Increase |

| Isoleucine | 1.5x Increase |

| Methionine | ~50% Decrease |

| Data derived from a study on ascorbic acid seed priming in maize. scielo.br |

This compound as an Indicator in Experimental Metabolic Profiling

Metabolic profiling, or metabolomics, is an analytical approach used to measure and identify endogenous small molecules in biological systems, providing a snapshot of physiological or pathological states. researchgate.net Within this framework, this compound can serve as a valuable indicator of metabolic flux through the lysine and tryptophan degradation pathways. hmdb.cawikipedia.org Its concentration reflects the activity of upstream enzymes and the efficiency of the downstream enzyme, glutaryl-CoA dehydrogenase (GCDH). wikipedia.org

In experimental settings, particularly in studies of inborn errors of metabolism, the levels of intermediates in the lysine degradation pathway are crucial diagnostic and research markers. nih.gov For example, the genetic disorder glutaric aciduria type 1 (GA1) is caused by a deficiency in GCDH. familiasga.comwikipedia.org This enzymatic block leads to the accumulation of upstream metabolites, namely glutaryl-CoA, which is in equilibrium with this compound. hmdb.ca The buildup of glutaryl-CoA results in elevated levels of glutaric acid and 3-hydroxyglutaric acid in body fluids. familiasga.comwikipedia.org Therefore, profiling metabolites within this specific segment of the pathway, including the conceptual measurement of this compound or its direct derivatives, is fundamental to understanding the metabolic dysregulation in such diseases. The use of comprehensive metabolic profiling allows researchers to identify biomarkers associated with various conditions, including metabolic syndrome and inflammation. researchgate.netnih.gov

The table below outlines key components of the lysine degradation pathway relevant to metabolic profiling.

| Metabolite | Key Associated Enzyme | Related Clinical Condition |

| L-Lysine | α-aminoadipic semialdehyde synthase (AASS) | Hyperlysinemia |

| 2-Oxoadipic acid | 2-oxoadipate dehydrogenase complex (DHTKD1) | 2-aminoadipic and 2-oxoadipic aciduria |

| This compound | Dihydrolipoamide (B1198117) S-succinyltransferase (DLST) / Glutaryl-CoA Dehydrogenase (GCDH) | Glutaric Aciduria Type 1 (related to downstream block) |

| Glutaryl-CoA | Glutaryl-CoA Dehydrogenase (GCDH) | Glutaric Aciduria Type 1 |

| Glutaric acid | Glutaryl-CoA Dehydrogenase (GCDH) | Glutaric Aciduria Type 1 |

| Information compiled from multiple sources describing the lysine degradation pathway and associated disorders. hmdb.cafamiliasga.comnih.gov |

Dysregulation of Related Metabolic Pathways in Disease Models (Mechanistic Focus)

Metabolic Reprogramming in Cellular Stress Responses

Cells under stress, such as nutrient deprivation, oxidative stress, or hypoxia, undergo significant metabolic reprogramming to maintain homeostasis and support survival. nih.govnih.gov This adaptation involves rerouting metabolic pathways to generate energy, produce reducing equivalents (like NADPH), and synthesize essential macromolecules. nih.govresearchgate.net The catabolism of amino acids, including the lysine oxidation pathway where this compound is an intermediate, plays a crucial role in this response.

Lysine is a ketogenic amino acid, meaning its degradation yields acetyl-CoA, which can fuel the TCA cycle for ATP production or be used for the synthesis of ketone bodies and lipids. familiasga.comnih.gov During periods of starvation or stress, the breakdown of proteins and subsequent catabolism of amino acids like lysine provide a vital alternative energy source. nih.gov The flux through this pathway is tightly regulated. For instance, the mitochondrial sirtuin SIRT5 has been identified as a key regulator of lysine oxidation. nih.govwustl.edu SIRT5 can remove glutaryl modifications from the downstream enzyme glutaryl-CoA dehydrogenase (GCDH), restoring its activity and promoting the breakdown of lysine. nih.govwustl.edu This suggests a feedback mechanism where the product glutaryl-CoA can inhibit the pathway, a block that can be relieved by SIRT5 in response to cellular needs. This regulatory control highlights how the pathway involving this compound is integrated into the broader network of cellular stress responses. nih.gov

Understanding Aberrant Metabolism in Specific Research Models (e.g., cancer cell lines, animal models of metabolic disorders)

The study of disease models provides critical insights into the mechanistic consequences of dysregulated metabolic pathways.

Animal Models of Metabolic Disorders: The most direct example of aberrant metabolism involving the this compound pathway is glutaric aciduria type 1 (GA1). wikipedia.org This neurometabolic disorder is caused by mutations in the GCDH gene, which encodes the enzyme glutaryl-CoA dehydrogenase that processes glutaryl-CoA, the product formed from this compound. wikipedia.orgscience.gov Animal models, such as GCDH-deficient mice, have been instrumental in studying the disease's pathophysiology. science.gov In these models, the enzymatic deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, which are neurotoxic and cause brain injury. science.gov These models allow researchers to investigate how the buildup of these metabolites disrupts mitochondrial function and other cellular processes, mimicking the human disease state.

Cancer Cell Lines: Cancer is increasingly recognized as a metabolic disorder, characterized by profound reprogramming of glucose, lipid, and amino acid metabolism to support rapid cell growth and proliferation. nih.govmdpi.com Cancer cells exhibit an increased uptake and utilization of lipids and demonstrate enhanced de novo lipogenesis. nih.gov The lysine degradation pathway is directly relevant to this altered metabolic state because its end-product, acetyl-CoA, is the fundamental building block for fatty acid synthesis. nih.gov While this compound itself is not a frequent subject of cancer metabolism studies, its position in a key pathway that feeds into central carbon metabolism makes it mechanistically important. Dysregulation of amino acid catabolism to support the anabolic demands of cancer cells is a known hallmark of malignancy. mdpi.com Therefore, the pathway involving this compound represents a component of the complex metabolic network that is rewired in cancer to sustain tumorigenesis. nih.govnih.gov

常见问题

Q. What are the key structural characteristics of S-glutaryldihydrolipoamide, and how are they experimentally validated?

Methodological Answer: Structural characterization involves nuclear magnetic resonance (NMR) for atomic resolution and mass spectrometry (MS) for molecular weight confirmation. For isomers (e.g., TMS or TBDMS derivatives), retention indices like Kovats RI values (ranging from 2751.7 to 4401.2) on polar/non-polar chromatography columns distinguish stereochemical configurations . SMILES notations and isotopic patterns further validate connectivity and stability .

Q. What is the role of this compound in central metabolic pathways?

Methodological Answer: It is an intermediate in the α-ketoglutarate dehydrogenase complex (KGDHC), linking the tricarboxylic acid (TCA) cycle to mitochondrial redox balance. Enzymatic assays using dihydrolipoamide and glutaryl-CoA as substrates, coupled with NADH/NAD+ redox monitoring, confirm its formation via reaction stoichiometry: Kinetic parameters (e.g., , ) are quantified via spectrophotometry or fluorometry .

Q. How can researchers synthesize and purify this compound for in vitro studies?

Methodological Answer: Chemical synthesis involves coupling glutaryl-CoA with dihydrolipoamide using recombinant dihydrolipoyl transacylase. Purification employs reverse-phase HPLC with C18 columns, validated by LC-MS/MS. Stability tests under varying pH (6–8) and temperature (4–25°C) ensure compound integrity during storage .

Advanced Research Questions

Q. How do conflicting data on this compound stability in metabolic networks arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from compartment-specific redox conditions (e.g., mitochondrial vs. cytosolic pH gradients). Isotopic tracing with -labeled substrates combined with metabolomics (GC-MS/LC-MS) tracks real-time flux. Computational models (e.g., genome-scale metabolic reconstructions) reconcile experimental data by simulating reaction reversibility and enzyme kinetics .

Q. What experimental strategies can distinguish this compound from structurally analogous metabolites (e.g., S-succinyldihydrolipoamide)?

Methodological Answer: High-resolution tandem MS (HR-MS/MS) with collision-induced dissociation (CID) fragments unique acyl groups. For example, This compound (C11H18N2O4S2) exhibits a distinct fragmentation pattern compared to S-succinyldihydrolipoamide (C10H16N2O4S2). Differential scanning calorimetry (DSC) further distinguishes thermal stability profiles .

Q. How can researchers design assays to study this compound’s interaction with mutant enzymes in metabolic disorders?

Methodological Answer: Site-directed mutagenesis of conserved residues (e.g., lysine in the lipoyl domain) disrupts binding. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Functional assays measure rescue of enzymatic activity in CRISPR-edited cell lines lacking wild-type enzymes .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing this compound concentration variability across biological replicates?

Methodological Answer: Non-parametric tests (e.g., Kruskal-Wallis) account for non-normal distributions. Multivariate analysis (PCA or PLS-DA) identifies confounding factors (e.g., extraction efficiency). Reporting should include raw data, normalization methods, and effect sizes to ensure reproducibility .

Q. How should contradictory findings about this compound’s role in oxidative stress be addressed in publications?

Methodological Answer: Contextualize results using systems biology tools (e.g., STRING for protein interaction networks). Highlight experimental variables (e.g., cell type, oxygen tension). Transparently report negative data in supplementary materials to avoid publication bias .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。